molecular formula C10F20O2 B574478 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu CAS No. 165178-32-5

1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu

Cat. No.: B574478
CAS No.: 165178-32-5
M. Wt: 532.07 g/mol
InChI Key: HOQVTSRFLFGMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl is a fluorinated polymer known for its exceptional chemical resistance, thermal stability, and low surface energy. This compound is part of the broader class of perfluorinated compounds, which are widely used in various industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl typically involves a radical polymerization process. The monomers, 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane, tetrafluoroethene, and trifluoroethenyl, are polymerized in the presence of a radical initiator under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this polymer often employs high-pressure reactors and specialized equipment to ensure the purity and consistency of the final product. The process involves the continuous feeding of monomers and initiators into the reactor, where polymerization occurs. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded parts .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl primarily undergoes addition reactions due to the presence of multiple fluorinated groups. These reactions include:

Common Reagents and Conditions

Common reagents used in reactions with this polymer include strong nucleophiles such as alkoxides and amines. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents to facilitate the substitution reactions .

Major Products

The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with alkoxides can yield alkoxy-substituted derivatives of the polymer, while reactions with amines can produce amino-substituted polymers .

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl exerts its effects is primarily due to its unique molecular structure. The presence of multiple fluorine atoms creates a highly stable and inert polymer matrix. This stability is attributed to the strong carbon-fluorine bonds, which resist chemical attack and thermal degradation. The polymer’s low surface energy also contributes to its non-stick and hydrophobic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl stands out due to its combination of high thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications requiring extreme durability and performance under harsh conditions .

Properties

CAS No.

165178-32-5

Molecular Formula

C10F20O2

Molecular Weight

532.07 g/mol

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane;1,1,2,2-tetrafluoroethene;1,1,2-trifluoro-2-(trifluoromethoxy)ethene

InChI

InChI=1S/C5F10O.C3F6O.C2F4/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13;4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6

InChI Key

HOQVTSRFLFGMLK-UHFFFAOYSA-N

SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F

Related CAS

165178-32-5

Synonyms

1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.